molecular formula C21H21FO5S B1672104 Ipragliflozin CAS No. 761423-87-4

Ipragliflozin

Katalognummer B1672104
CAS-Nummer: 761423-87-4
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: AHFWIQIYAXSLBA-RQXATKFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ipragliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes . It was jointly developed by Astellas Pharma and Kotobuki Pharmaceutical, and approved in Japan on January 17, 2014 . It is a Sodium/glucose cotransporter 2 (SGLT2) inhibitor . These membrane proteins are on the cell surface and transfer glucose into the cells .


Synthesis Analysis

A concise and practical stereoselective synthesis of Ipragliflozin was presented starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide without catalyst via iodine–lithium–zinc exchange .


Molecular Structure Analysis

The molecular formula of Ipragliflozin is C21H21FO5S . Its average mass is 404.452 Da and its monoisotopic mass is 404.109375 Da .


Physical And Chemical Properties Analysis

Ipragliflozin has a molar mass of 404.45 g·mol −1 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Treatment of Type 2 Diabetes Mellitus

Ipragliflozin, an orally active, next-generation sodium-glucose transporter 2 (SGLT2) inhibitor, has been developed for the treatment of type 2 diabetes mellitus . It received its first global approval in Japan for use as monotherapy or in combination with another antihyperglycaemic agent . It is the first SGLT2 inhibitor to be approved in Japan .

Reduction of Blood Glucose Levels

Inhibition of SGLT2 suppresses renal glucose reabsorption and stimulates urinary excretion of glucose, thereby reducing blood glucose levels . This mechanism is different from other classes of antihyperglycaemic agents, making SGLT2 inhibitors a unique choice for diabetes treatment .

Weight Management

Unlike other classes of antihyperglycaemic agents, SGLT2 inhibitors are unlikely to be associated with weight gain . This makes Ipragliflozin a beneficial option for patients who are concerned about weight management along with blood glucose control .

Low Risk of Hypoglycemia

Due to their insulin-independent action, SGLT2 inhibitors like Ipragliflozin are unlikely to cause hypoglycemia . This is a significant advantage as hypoglycemia is a common side effect of many diabetes medications .

Treatment of Diabetic Nephropathy

Ipragliflozin has been found to ameliorate diabetic nephropathy associated with perirenal adipose expansion in mice . This suggests that Ipragliflozin could potentially be used in the treatment of diabetic nephropathy in humans .

Regulation of Perirenal Fat

Changes in perirenal fat (PRAT) by Ipragliflozin contribute to the suppression of diabetic nephropathy development . This indicates that Ipragliflozin could have a role in regulating adipose tissue, which could have implications for obesity-related conditions .

Wirkmechanismus

Target of Action

Ipragliflozin primarily targets the Sodium-glucose cotransporter 2 (SGLT2) . These membrane proteins are located on the cell surface and play a crucial role in the reuptake of glucose in the proximal tubule of the kidneys .

Mode of Action

Ipragliflozin acts by inhibiting the reuptake of glucose, specifically by selectively inhibiting SGLT2 . This inhibition suppresses renal glucose reabsorption and stimulates urinary excretion of glucose, thereby reducing blood glucose levels .

Biochemical Pathways

Ipragliflozin’s action leads to the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway in the liver and adipose tissue . This pathway is associated with upregulation of energy expenditure, which may have therapeutic potential in prediabetic obesity .

Pharmacokinetics

Ipragliflozin exhibits linear pharmacokinetics . The maximum plasma concentrations of ipragliflozin are obtained 1.3–1.4 hours post-dose in multiple-dose studies . The elimination half-life of ipragliflozin is 15–16 hours in patients with type 2 diabetes mellitus . The metabolism of ipragliflozin is mainly hepatic . It is excreted in urine (67.9%) and feces (32.7%) .

Result of Action

The primary result of ipragliflozin’s action is the reduction of blood glucose levels . Clinical trials have shown significant reductions in hemoglobin A1c, fasting plasma glucose, and body weight in the ipragliflozin group . Additionally, ipragliflozin treatment has been observed to markedly attenuate high-fat diet-induced hepatic steatosis and reduce the size of hypertrophied adipocytes .

Action Environment

The action of ipragliflozin can be influenced by environmental factors such as diet. For instance, in a study involving high-fat diet-fed mice, ipragliflozin treatment showed beneficial metabolic effects . Furthermore, the drug’s efficacy can be affected by the patient’s renal or hepatic function, with the area under the curve for ipragliflozin being 20–30% greater in patients with moderate renal or hepatic impairment .

Eigenschaften

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipragliflozin

CAS RN

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipragliflozin
Reactant of Route 2
Reactant of Route 2
Ipragliflozin
Reactant of Route 3
Ipragliflozin
Reactant of Route 4
Ipragliflozin
Reactant of Route 5
Ipragliflozin
Reactant of Route 6
Ipragliflozin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.